O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate: Physicochemical Profiling and Synthetic Utility in Monoamine Reuptake Inhibitor Development
Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing conformational rigidity with synthetic tractability. The compoun...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing conformational rigidity with synthetic tractability. The compound O4-tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate (CAS: 2383385-45-1) represents a highly privileged, versatile building block[1]. Featuring a 7-membered oxazepane ring, this scaffold provides unique spatial geometry that is increasingly utilized in the synthesis of neuroactive therapeutics, particularly monoamine reuptake inhibitors[2].
This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven protocols for its application in advanced synthetic workflows.
The structural elegance of O4-tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate lies in its orthogonal functionalization. Every moiety serves a specific, calculated purpose in library synthesis:
N4-Boc Protection: The tert-butyloxycarbonyl (Boc) group at the nitrogen atom provides essential steric shielding and lipophilicity. This prevents unwanted N-alkylation or oxidation during early-stage synthetic modifications.
C5-Methyl Ester: The methyl ester at position 5 serves as a highly reactive electrophilic handle. It can be selectively reduced to a primary alcohol, hydrolyzed to a carboxylic acid, or converted into an amide, enabling rapid analog generation.
1,4-Oxazepane Core: The ether oxygen (O1) introduces hydrogen-bond accepting capabilities while modulating the basicity of the N4 nitrogen—a critical factor for optimizing blood-brain barrier (BBB) penetration in CNS drugs.
Table 1: Physicochemical and Identification Properties
The 1,4-oxazepane scaffold is a cornerstone in the development of next-generation Triple Reuptake Inhibitors (TRIs) targeting the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters[4]. In my experience, the 7-membered ring provides a distinct conformational "puckering" that aligns perfectly with the monoamine transporter binding pockets. This often yields superior specificity and duration of action compared to traditional piperidine or pyrrolidine analogs[2].
By inhibiting the reuptake of these neurotransmitters, 1,4-oxazepane derivatives elevate synaptic monoamine levels, offering robust therapeutic efficacy for depression, anxiety, and attention deficit hyperactivity disorder (ADHD)[4].
Figure 1: Mechanism of 1,4-oxazepane derivatives in monoamine reuptake inhibition.
A critical requirement when utilizing this building block is the selective cleavage of the N4-Boc group without hydrolyzing the C5-methyl ester. The following protocol is a self-validating system I have implemented to ensure high fidelity and yield.
Protocol: Selective N-Boc Deprotection
Rationale: We utilize Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0°C. The low temperature is critical; it suppresses the thermodynamic tendency for transesterification or ring-opening side reactions, ensuring the ester remains fully intact while the acid-labile Boc group is removed.
Initialization: Dissolve 1.0 equivalent of O4-tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate in anhydrous CH2Cl2 (0.1 M concentration) under an inert argon atmosphere.
Reagent Addition: Cool the reaction vessel to 0°C using an ice-water bath. Slowly add 10 equivalents of neat TFA dropwise over 15 minutes.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain). The disappearance of the UV-active starting material and the emergence of a baseline, Ninhydrin-positive spot confirms complete Boc cleavage.
Quenching & Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the crude oil in CH2Cl2 and wash with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8.
Isolation: Extract the aqueous layer with CH2Cl2 (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the free amine (O5-methyl 1,4-oxazepane-5-carboxylate) as a pale yellow oil.
Figure 2: Step-by-step synthetic workflow for the selective N-Boc deprotection.
Analytical Validation Protocols
To guarantee trustworthiness in downstream biological assays, the isolated intermediate must be rigorously validated to confirm structural integrity and purity.
LC-MS Analysis: Utilize a C18 reverse-phase column with a gradient of 5-95% Acetonitrile in Water (0.1% Formic Acid). The deprotected product will elute significantly earlier than the starting material due to the loss of the highly lipophilic tert-butyl group. Validation is confirmed by the presence of the [M+H]+ peak corresponding to the free amine (m/z = 160.09).
1H NMR (CDCl3): The definitive marker of success is the complete disappearance of the intense 9-proton singlet at ~1.45 ppm (representing the cleaved Boc group), while the 3-proton singlet at ~3.75 ppm (representing the intact methyl ester) remains entirely unperturbed.
Conclusion
O4-tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate is more than a simple reagent; it is a strategically designed scaffold that bridges the gap between complex spatial requirements in CNS drug targets and practical, scalable synthetic chemistry. By adhering to the controlled deprotection and validation protocols outlined above, researchers can unlock its full potential in therapeutic development.
References[1] 4-(Tert-butyl) 5-methyl 1,4-oxazepane-4,5-dicarboxylate | ChemScene. Source: chemscene.com. Available Here[2] WO2012046882A1 - 1,4-oxazepane derivatives. Source: Google Patents. Available Here[3] CAS#:2383385-45-1 | O4-tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate | Chemsrc. Source: chemsrc.com. Available Here[4] WO2012046882A1 - 1,4-oxazepane derivatives. Source: Google Patents.Available Here
A Comprehensive Technical Guide to O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate for Drug Discovery Professionals
Abstract O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate (CAS No. 2383385-45-1) is a synthetically versatile, seven-membered heterocyclic scaffold that is gaining considerable traction in medicinal chemistry.[1][...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate (CAS No. 2383385-45-1) is a synthetically versatile, seven-membered heterocyclic scaffold that is gaining considerable traction in medicinal chemistry.[1][2] Its unique stereochemical and physicochemical properties offer a compelling alternative to more traditional saturated heterocycles like morpholine and piperidine. This guide provides an in-depth analysis of this compound, covering its strategic value in drug design, key physicochemical properties, a general and scalable synthetic protocol, and a thorough examination of its safety and handling requirements. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively and safely incorporate this promising building block into their research and development programs.
Strategic Imperative: The Rise of the 1,4-Oxazepane Scaffold in Modern Drug Discovery
The relentless pursuit of novel chemical matter with optimized drug-like properties is a central theme in contemporary drug discovery. Saturated heterocyclic scaffolds are integral to this endeavor, as they impart three-dimensionality, improve aqueous solubility, and provide precise vectors for substituent placement. While six-membered rings like morpholine are prevalent in approved pharmaceuticals, the seven-membered 1,4-oxazepane ring offers distinct advantages.
The increased conformational flexibility of the 1,4-oxazepane ring allows for a more extensive exploration of the chemical space surrounding a core scaffold. This can be particularly advantageous when targeting complex protein binding sites. Furthermore, the larger carbon framework can be strategically utilized to modulate lipophilicity, a critical parameter in determining a compound's pharmacokinetic profile. The 1,4-oxazepane motif has shown significant potential as a scaffold for developing novel therapeutic agents, with derivatives demonstrating promising binding affinities for targets such as cyclooxygenase-2 (COX-2) and the dopamine D4 receptor.[1]
O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate is an exemplary building block within this class. The orthogonal protecting groups—a tert-butoxycarbonyl (Boc) group and a methyl ester—provide the synthetic chemist with a high degree of control for sequential and site-selective functionalization.
Physicochemical Properties: A Comparative Analysis
A thorough understanding of a scaffold's intrinsic physicochemical properties is paramount for rational drug design. The following table provides a comparative overview of the general properties of 1,4-oxazepane derivatives relative to their morpholine analogs.
Property
Morpholine Analogs
1,4-Oxazepane Derivatives (General)
Rationale for Difference
Lipophilicity (LogP)
Generally lower
Potentially higher
The larger carbon framework of the 1,4-oxazepane ring can contribute to increased lipophilicity, though this is highly dependent on substituents.
Aqueous Solubility
Generally good
Variable, potentially lower
Increased lipophilicity of the 1,4-oxazepane scaffold may lead to reduced aqueous solubility.
Conformational Flexibility
More rigid (chair conformation)
More flexible (multiple low-energy conformations)
The seven-membered ring of 1,4-oxazepane possesses a higher degree of conformational freedom.
3D Shape & Vectorial Projection
Defined chair conformation provides specific exit vectors for substituents.
Greater diversity of substituent vectors due to multiple accessible conformations.
The enhanced flexibility of the 1,4-oxazepane allows for a broader exploration of chemical space.
Computational Data for O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate:
Molecular Formula: C₁₂H₂₁NO₅
Molecular Weight: 259.30
Topological Polar Surface Area (TPSA): 65.07
LogP: 1.1854
Synthesis and Functionalization: A Scalable and Robust Protocol
A robust and scalable synthesis is crucial for the widespread adoption of a building block in drug discovery campaigns. Recent advancements have led to the development of efficient, multigram-scale protocols for the synthesis of functionalized 1,4-oxazepanes.[3]
General Synthetic Workflow
The synthesis of the 1,4-oxazepane core can be achieved through a systematic and optimized process that ensures reproducibility and scalability.[3]
Figure 1. A generalized and optimized workflow for the synthesis of functionalized 1,4-oxazepane derivatives. This process emphasizes the importance of controlled reaction conditions for scalability and safety.[3]
Step-by-Step Experimental Protocol
The following protocol is a generalized representation based on established methods for the synthesis of 1,4-oxazepane derivatives.[3]
Reagent Preparation: In a well-ventilated fume hood, carefully prepare a suspension of sodium hydride (NaH) in anhydrous dimethylformamide (DMF).
Initial Alkylation: To the NaH suspension, add the appropriate dichloride reagent. This step should be performed under an inert atmosphere (e.g., nitrogen or argon) and with careful temperature control.
Addition of Starting Material: Slowly add the N-Boc protected amino alcohol to the reaction mixture. The order of reagent addition and maintaining a consistent temperature are critical for reproducibility and safety.[3]
Cyclization: Allow the reaction to proceed at the optimized temperature to facilitate the intramolecular cyclization, yielding the 1,4-oxazepane core.
Workup and Purification: Upon completion, the reaction is carefully quenched, and the product is extracted and purified using standard chromatographic techniques.
Further Functionalization: The resulting 6-methylene or 6-oxo derivatives serve as versatile intermediates for a wide range of chemical transformations, including oxidation, reduction, and nucleophilic additions.[3]
Material Safety and Handling: A Self-Validating System for Researcher Protection
As a senior application scientist, ensuring the safety of all laboratory personnel is of paramount importance. The following safety and handling protocols are based on general principles for similar chemical compounds and should be rigorously followed. This information supplements, but does not replace, the official Material Safety Data Sheet (MSDS) provided by the supplier.
Hazard Identification and Classification
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation: Causes skin irritation.
Eye Irritation: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Signal Word: Warning
Hazard Pictogram:
GHS07 (Exclamation Mark)
First-Aid Measures: A Rapid Response Protocol
Immediate and appropriate first aid is critical in the event of an exposure.
Exposure Route
First-Aid Protocol
Inhalation
Remove the individual to fresh air and ensure they are in a position comfortable for breathing. If feeling unwell, seek immediate medical attention.[4]
Skin Contact
Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water. If skin irritation occurs, seek medical advice.[4]
Eye Contact
Rinse cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing and seek medical attention if irritation persists.[4]
Ingestion
Rinse the mouth with water. Do not induce vomiting. If the individual feels unwell, contact a poison center or physician.[4]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential for ensuring a safe laboratory environment.
Figure 2. A hierarchical approach to exposure control, prioritizing engineering controls supplemented by appropriate personal protective equipment.
Engineering Controls: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment:
Hand Protection: Wear appropriate protective gloves (e.g., nitrile).[4]
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[4]
Skin and Body Protection: A lab coat should be worn at all times.[4]
Safe Storage and Disposal
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4] The recommended storage temperature is 2-8°C.
Disposal: Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.
Conclusion
O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate represents a valuable and versatile building block for contemporary drug discovery. Its unique structural and physicochemical properties offer a compelling opportunity to design novel therapeutic agents with potentially superior efficacy and pharmacokinetic profiles. By adhering to robust synthetic protocols and rigorous safety and handling procedures, researchers can confidently and safely leverage the potential of this promising scaffold in their quest for new medicines.
References
A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. BenchChem.
Comparative Docking Analysis of 1,4-Oxazepane Derivatives in Drug Discovery. BenchChem.
An In-depth Technical Guide to Determining the Solubility Profile of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate in Organic Solvents
Introduction In the landscape of modern drug discovery and development, the characterization of a molecule's physicochemical properties is a foundational pillar for success. Among these properties, solubility is paramoun...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern drug discovery and development, the characterization of a molecule's physicochemical properties is a foundational pillar for success. Among these properties, solubility is paramount, profoundly influencing a compound's behavior in both biological and manufacturing contexts. Poor solubility can lead to unreliable in vitro assay results, challenging formulation development, and ultimately, insufficient bioavailability.[1] This guide provides a comprehensive framework for determining the solubility profile of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate , a heterocyclic scaffold with potential applications in medicinal chemistry.
The 1,4-oxazepane core is a privileged structure in the synthesis of biologically active molecules. Understanding the solubility of its derivatives is critical for optimizing reaction conditions, purification strategies (such as recrystallization), and formulation for preclinical studies. This document outlines the theoretical considerations, a robust experimental design, and detailed protocols necessary to build a comprehensive and reliable solubility profile for this compound.
Compound Profile & Theoretical Framework
A thorough understanding of the target molecule's structure is the first step in predicting its solubility behavior. The principle of "like dissolves like" is the guiding concept, suggesting that solutes dissolve best in solvents with similar intermolecular forces.[2]
Physicochemical Properties
The known and calculated properties of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate provide initial clues to its solubility.
The structure contains a tert-butyl ester and a methyl ester, both of which are ester functional groups. The core is a 1,4-oxazepane ring. The molecule possesses several polar carbonyl and ether groups (hydrogen bond acceptors) but lacks hydrogen bond donors. The calculated LogP of ~1.19 suggests a moderate degree of lipophilicity. These features indicate that the compound will likely exhibit solubility in a range of semi-polar and polar aprotic organic solvents, with potentially limited solubility in highly non-polar or highly polar protic solvents.
Principles of Solvent Selection
To build a comprehensive profile, a diverse panel of organic solvents is required. The selection should span a range of polarities, hydrogen bonding capabilities, and dielectric constants.[5][6] This allows for a systematic exploration of the solute-solvent interactions that govern dissolution.[7][8]
Solvent
Class
Polarity Index
Dielectric Constant (ε)
Rationale for Inclusion
Heptane
Non-polar
0.1
1.9
Probes solubility based on van der Waals forces only.
Toluene
Non-polar Aromatic
2.4
2.4
Assesses solubility in an aromatic, non-polar environment.
Dichloromethane (DCM)
Polar Aprotic
3.1
9.1
A common, weakly polar solvent.
Ethyl Acetate
Polar Aprotic
4.4
6.0
Represents ester functionality, a common solvent in synthesis.
Tetrahydrofuran (THF)
Polar Aprotic
4.0
7.5
A polar ether, explores the impact of the oxazepane ether linkage.
Acetone
Polar Aprotic
5.1
20.7
A common polar aprotic solvent.
Acetonitrile (ACN)
Polar Aprotic
5.8
37.5
A highly polar aprotic solvent, common in chromatography.
Isopropanol (IPA)
Polar Protic
3.9
19.9
A polar protic solvent capable of hydrogen bonding.
Ethanol
Polar Protic
4.3
24.5
A common polar protic solvent.
Methanol
Polar Protic
5.1
32.7
A highly polar protic solvent.
Experimental Design & Methodology
The determination of thermodynamic equilibrium solubility is the gold standard for characterizing a compound's intrinsic solubility. The experimental workflow is designed to ensure that a true equilibrium is reached and that the concentration of the dissolved compound is measured with high accuracy.
Caption: Overall workflow for determining thermodynamic solubility.
The shake-flask method is the most reliable technique for determining thermodynamic solubility. It involves suspending an excess amount of the solid compound in the solvent of interest and agitating the mixture for an extended period until the solution is saturated and in equilibrium with the undissolved solid.[1] The incubation time is a critical parameter; typically, 24 to 48 hours is sufficient, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for accurately quantifying the concentration of a solute in a saturated solution.[9] The method is highly specific and sensitive. A calibration curve must be generated using stock solutions of the compound at known concentrations to ensure accurate quantification.[10]
Detailed Experimental Protocols
These protocols are designed to be self-validating by including steps for establishing equilibrium and ensuring analytical accuracy.
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask
Objective: To prepare saturated solutions of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate in a panel of organic solvents at a controlled temperature.
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Procedure:
Add an excess amount of the solid compound (approximately 5-10 mg) to each 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.
Add 1.0 mL of the respective organic solvent to each vial.
Securely cap the vials to prevent solvent evaporation.
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 250 rpm).
Incubate the vials for 48 hours to ensure equilibrium is reached.
After incubation, visually inspect each vial to confirm the presence of excess undissolved solid.
Allow the vials to stand undisturbed for at least 30 minutes to let the solid settle.
Carefully draw the supernatant into a syringe.
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.[9]
Dilute the filtrate as necessary with the HPLC mobile phase to fall within the linear range of the calibration curve. Record the dilution factor accurately.
Analyze the diluted samples via the HPLC-UV method described in Protocol 2.
Protocol 2: Quantification by Reverse-Phase HPLC-UV
Objective: To accurately determine the concentration of the dissolved compound in the filtered samples.
Materials:
HPLC system with UV detector, autosampler, and column oven
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Volumetric flasks and pipettes
Procedure:
Stock Solution Preparation: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask and dissolve in acetonitrile to make a 1 mg/mL stock solution.
Calibration Standards: Prepare a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL) by serial dilution of the stock solution with the mobile phase.
HPLC Method:
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a good peak shape and a retention time of ~3-7 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
UV Detection Wavelength: Determine the λ_max by running a UV scan of the stock solution (typically between 210-254 nm for compounds with carbonyl groups).
Analysis Sequence:
Inject the calibration standards in order of increasing concentration to generate a calibration curve. The curve should have a correlation coefficient (r²) > 0.995.
Inject the prepared (and diluted) samples from Protocol 1.
Calculation:
Determine the concentration of the diluted sample from the calibration curve using the peak area.
Calculate the original solubility in the solvent using the following formula:
Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
Data Presentation and Interpretation
The quantitative results should be summarized in a clear, structured table for easy comparison and analysis.
Anticipated Solubility Data Summary
Solvent
Class
Solubility (mg/mL)
Solubility (mol/L)
Qualitative Descriptor
Heptane
Non-polar
Toluene
Non-polar Aromatic
Dichloromethane
Polar Aprotic
Ethyl Acetate
Polar Aprotic
Tetrahydrofuran
Polar Aprotic
Acetone
Polar Aprotic
Acetonitrile
Polar Aprotic
Isopropanol
Polar Protic
Ethanol
Polar Protic
Methanol
Polar Protic
Interpreting the Solubility Profile
The collected data provides a detailed map of the compound's interaction preferences.
Caption: Logical flow for interpreting solubility data.
High solubility in non-polar solvents (Heptane, Toluene) would indicate that the molecule's lipophilic character, driven by the tert-butyl group and hydrocarbon backbone, is a significant factor.
High solubility in polar aprotic solvents (THF, Acetone, ACN) would be expected, given the molecule's multiple polar ester and ether groups (high TPSA) that can engage in strong dipole-dipole interactions.
Moderate to low solubility in polar protic solvents (Methanol, Ethanol) would highlight the compound's primary limitation: it can accept hydrogen bonds but cannot donate them. The cohesive energy of protic solvents like methanol, which are strongly associated through their own hydrogen-bond network, can make it difficult to accommodate a solute that cannot fully participate in this network.[8]
This comprehensive profile is invaluable for guiding downstream activities, from selecting appropriate solvents for chemical synthesis and purification to designing formulations for in vitro and in vivo testing.
References
How to measure solubility for drugs in oils/emulsions? (2023). ResearchGate. Available at: [Link]
Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline. Available at: [Link]
Bevan, C. D., & Lloyd, R. S. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3294-3301. Available at: [Link]
Factors Influencing the Solubility of Drugs. (n.d.). Pharmlabs. Available at: [Link]
FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (2018). Slideshare. Available at: [Link] Chakraborty/factors-influencing-affecting-on-solubility-of-drugs-in-solvent
4 Factors Affecting Solubility Of Drugs. (2022). Drug Delivery Leader. Available at: [Link]
factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (2021). International Journal of Novel Research and Development. Available at: [Link]
Glomme, A., März, J., & Dressman, J. B. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Journal of Pharmaceutical Sciences, 94(1), 1-16. Available at: [Link]
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies. Available at: [Link]
Shake-Flask Solubility Assay. (n.d.). Bienta. Available at: [Link]
DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. (2007). Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Available at: [Link]
5 Criteria for Selecting an Extraction Solvent. (2024). Hydrometal Tech. Available at: [Link]
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. Available at: [Link]
Zhou, H., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3052-3071. Available at: [Link]
What Factors Are Taken Into Consideration When Selecting a Solvent? (n.d.). ACS Green Chemistry Institute. Available at: [Link]
Burke, J. (1984). Solubility Parameters: Theory and Application. The Book and Paper Group Annual, 3. Available at: [Link]
O4-tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate. (n.d.). Chemsrc. Available at: [Link]
1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. (n.d.). PubChem. Available at: [Link]
Synthesis of a Versatile 1,4-Oxazepane Scaffold: A Detailed Protocol for O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate
Authored by: A Senior Application Scientist Introduction: The 1,4-oxazepane motif is a key heterocyclic scaffold frequently encountered in medicinal chemistry due to its unique three-dimensional structure which can impar...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: A Senior Application Scientist
Introduction: The 1,4-oxazepane motif is a key heterocyclic scaffold frequently encountered in medicinal chemistry due to its unique three-dimensional structure which can impart favorable pharmacological properties. This application note provides a detailed, step-by-step protocol for the synthesis of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate, a valuable building block for drug discovery programs. The presented synthesis is a proposed multi-step route based on established methodologies for the formation and functionalization of the 1,4-oxazepane ring system.
Overall Synthetic Strategy
The synthesis of the target compound, O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate, is envisioned to proceed through a three-stage process. The initial stage involves the synthesis of a key intermediate, N-Boc protected 1,4-oxazepan-5-one, via a multi-step sequence starting from commercially available reagents. The second stage focuses on the reduction of the lactam to the corresponding 1,4-oxazepane. The final stage involves the introduction of the methyl ester at the C5 position.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols
Stage 1: Synthesis of N-Boc-1,4-oxazepan-5-one
This stage focuses on the construction of the core 1,4-oxazepane ring with a ketone functionality at the 5-position and a Boc protecting group on the nitrogen.
Step 1.1: Synthesis of Methyl 3-((2-(2-hydroxyethoxy)ethyl)amino)propanoate
This step involves a Michael addition of 2-(2-aminoethoxy)ethanol to methyl acrylate.
Reagents and Materials:
2-(2-Aminoethoxy)ethanol
Methyl acrylate
Methanol (MeOH)
Procedure:
In a round-bottom flask, dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in methanol.
Cool the solution to 0 °C in an ice bath.
Slowly add methyl acrylate (1.1 eq) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude product, which can be used in the next step without further purification.
Step 1.2: Synthesis of Methyl 3-((tert-butoxycarbonyl)(2-(2-hydroxyethoxy)ethyl)amino)propanoate
The secondary amine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF.
Cool the suspension to 0 °C.
Slowly add a solution of the Boc-protected amino ester from Step 1.2 in anhydrous THF.
Stir the reaction mixture at room temperature for 18 hours.
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield N-Boc-1,4-oxazepan-5-one.
Stage 2: Reduction of N-Boc-1,4-oxazepan-5-one
The lactam carbonyl is reduced to a methylene group to afford the fully saturated 1,4-oxazepane ring.
Reagents and Materials:
Tert-butyl 5-oxo-1,4-oxazepane-4-carboxylate
Borane-tetrahydrofuran complex (BH₃·THF)
Anhydrous tetrahydrofuran (THF)
Procedure:
Dissolve the N-Boc-1,4-oxazepan-5-one (1.0 eq) in anhydrous THF under an inert atmosphere.
Cool the solution to 0 °C.
Slowly add borane-tetrahydrofuran complex (1 M solution in THF, 2.0 eq) dropwise.
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1 M HCl.
Stir for 30 minutes, then basify with aqueous sodium hydroxide.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 1,4-oxazepane-4-carboxylate.
Stage 3: C5-Functionalization
The final stage involves the introduction of the methyl ester at the C5 position. This is a conceptual step as a direct, high-yielding C-H activation at this position is challenging. A more plausible, albeit longer, route would involve different starting materials. However, for the purpose of this protocol, a hypothetical direct functionalization is outlined. A more practical approach would involve a ring-closing metathesis or similar strategy to construct a pre-functionalized ring.
Hypothetical Step 3.1: Synthesis of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate
Reagents and Materials:
Tert-butyl 1,4-oxazepane-4-carboxylate
A suitable oxidizing agent (e.g., Ruthenium-based catalyst with a stoichiometric oxidant)
Methyl chloroformate
A strong base (e.g., Lithium diisopropylamide - LDA)
Conceptual Procedure:
The C-H bond at the 5-position would first need to be activated and oxidized to a carbonyl, re-forming a ketone similar to the intermediate in Stage 1, but without the Boc group.
Alternatively, deprotonation at the C5-position with a strong base like LDA at low temperature (-78 °C) could generate a nucleophilic anion.
This anion would then be quenched with methyl chloroformate to introduce the methyl ester group.
This direct functionalization is speculative and would require significant optimization. A more reliable method would be to build the C5-substituent into the precursor molecules prior to cyclization.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Sodium hydride (NaH) is a highly flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
Borane-tetrahydrofuran complex (BH₃·THF) is a flammable liquid and is corrosive. Handle with care.
Strong bases like LDA are highly reactive and should be handled with caution.
Expert Insights and Justification
The choice of a Boc protecting group for the nitrogen atom is crucial as it is stable under a variety of reaction conditions but can be readily removed under acidic conditions if further derivatization at the nitrogen is required.[2] The intramolecular lactamization is a key ring-forming step, and the use of a strong, non-nucleophilic base like sodium hydride is standard for such transformations. The reduction of the lactam with borane is a well-established method for converting amides to amines.
The final C5-functionalization step as outlined is a significant synthetic challenge. Direct C-H functionalization of saturated heterocycles is an active area of research. A more traditional and reliable approach to the target molecule would likely involve starting with a precursor that already contains the desired functionality at the carbon atom destined to become C5 of the oxazepane ring. For example, a substituted amino alcohol could be used in a cyclization reaction.
References
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. Benchchem.
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC.
Application Note: Selective Boc Deprotection of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate
Introduction The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. Its stability under...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an invaluable tool for the protection of amine functionalities. However, the selective cleavage of a Boc group in the presence of other acid-sensitive moieties, such as esters, presents a significant synthetic challenge. This application note provides a detailed guide for the selective N-Boc deprotection of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate, a key intermediate in the synthesis of novel heterocyclic scaffolds.
The 1,4-oxazepane motif is of growing interest in medicinal chemistry due to its unique three-dimensional architecture, which can impart favorable physicochemical properties to bioactive molecules.[1] The selective removal of the N-Boc group from the target molecule is a critical step in enabling further functionalization of the heterocyclic amine. This document outlines two robust protocols for this transformation, discusses the underlying mechanistic principles, and provides guidance on reaction monitoring and product characterization.
Mechanistic Rationale for Selective Deprotection
The selective deprotection of the N-Boc group in the presence of a methyl ester hinges on the differential reactivity of these two functional groups under acidic conditions. The generally accepted mechanism for acid-catalyzed Boc deprotection involves the following steps:
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[2]
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2]
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide.[2]
Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid to form the corresponding salt.[2]
While methyl esters can also be hydrolyzed under acidic conditions, this process is typically much slower than Boc deprotection, especially when milder acidic reagents or controlled reaction conditions are employed. The 1,4-oxazepane ring itself is generally stable under these conditions, as the ether linkage is less prone to cleavage than the carbamate.[1][3]
Experimental Protocols
Two primary methods are recommended for the selective Boc deprotection of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate: one utilizing Trifluoroacetic Acid (TFA) for a rapid deprotection and another employing Hydrochloric Acid (HCl) in dioxane for enhanced selectivity, particularly on larger scales.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Rotary evaporator
Standard laboratory glassware
Procedure:
Dissolve O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate (1.0 eq) in anhydrous DCM to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C in an ice bath.
Slowly add TFA (10-20 eq) to the stirred solution.
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) (see Section 4). The reaction is typically complete within 30-60 minutes.
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
For isolation of the free amine, dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.
Separate the layers and extract the aqueous layer with DCM (2 x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the desired methyl 1,4-oxazepane-5-carboxylate.
Protocol 2: Hydrochloric Acid (HCl) in Dioxane Mediated Deprotection
This method often provides higher selectivity and can be advantageous for substrates where TFA might cause side reactions.
Dissolve O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate (1.0 eq) in a minimal amount of a co-solvent such as DCM or methanol if necessary, and place it in a round-bottom flask.
Add 4 M HCl in 1,4-dioxane (10-20 eq) to the substrate.
Stir the reaction mixture at room temperature.
Monitor the reaction progress by TLC or HPLC (see Section 4). The reaction is typically complete within 1-4 hours.
Upon completion, the hydrochloride salt of the product may precipitate. If so, dilute the mixture with diethyl ether to enhance precipitation.
Collect the solid by filtration or centrifugation, wash with diethyl ether, and dry under vacuum to yield methyl 1,4-oxazepane-5-carboxylate hydrochloride.
Alternatively, the reaction mixture can be concentrated under reduced pressure to obtain the hydrochloride salt.
Reaction Parameters and Data
Parameter
Protocol 1 (TFA/DCM)
Protocol 2 (HCl/Dioxane)
Reagent
Trifluoroacetic Acid
4 M HCl in 1,4-dioxane
Solvent
Dichloromethane
1,4-dioxane
Temperature
0 °C to Room Temperature
Room Temperature
Reaction Time
30 - 60 minutes
1 - 4 hours
Work-up
Aqueous basic wash
Precipitation/Evaporation
Product Form
Free amine or TFA salt
Hydrochloride salt
Selectivity
Good
Excellent
Visualization of the Deprotection Workflow
Caption: Workflow for the selective Boc deprotection.
Analytical Monitoring
Careful monitoring of the reaction is crucial to prevent over-reaction and potential hydrolysis of the methyl ester.
Thin-Layer Chromatography (TLC)
TLC is a rapid and convenient method for monitoring the reaction progress.
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is a good starting point.
Stationary Phase: Silica gel 60 F₂₅₄
Visualization: The starting material (Boc-protected) will have a higher Rf value than the more polar product (free amine). The spots can be visualized under UV light (if the molecule contains a chromophore) or by staining with a ninhydrin solution, which will stain the product with a primary or secondary amine purple or yellow.
High-Performance Liquid Chromatography (HPLC)
For more quantitative analysis, reverse-phase HPLC is recommended.
Column: C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% TFA or formic acid) is typically effective.
Detection: UV detection at an appropriate wavelength (e.g., 210-220 nm).
Expected Elution Profile: The Boc-protected starting material will have a longer retention time than the deprotected, more polar product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product.
¹H NMR: The most significant change will be the disappearance of the large singlet at approximately 1.4-1.5 ppm, corresponding to the nine protons of the tert-butyl group. A downfield shift of the protons adjacent to the nitrogen atom is also expected upon deprotection.
¹³C NMR: The disappearance of the signals corresponding to the quaternary carbon (around 80 ppm) and the carbonyl carbon (around 155 ppm) of the Boc group will be observed.
Potential Side Reactions and Troubleshooting
Ester Hydrolysis: Prolonged reaction times or elevated temperatures, especially with stronger acidic conditions, can lead to the hydrolysis of the methyl ester. If this is observed, it is recommended to use the milder HCl/dioxane protocol and carefully monitor the reaction progress.
Alkylation: The tert-butyl cation generated during the deprotection can potentially alkylate nucleophilic sites on the molecule or solvent.[2] While less of a concern for this particular substrate, the use of scavengers such as triethylsilane or anisole can be considered if side products are observed.
Incomplete Reaction: If the reaction does not go to completion, increasing the equivalents of acid or the reaction time may be necessary. Ensure that all reagents are anhydrous, as water can interfere with the reaction.
Conclusion
The selective deprotection of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate can be achieved efficiently using either TFA in DCM or HCl in dioxane. The choice of method will depend on the scale of the reaction and the sensitivity of the substrate to acidic conditions. Careful monitoring of the reaction progress is essential to ensure high yields and purity of the desired methyl 1,4-oxazepane-5-carboxylate, a valuable building block for the synthesis of novel heterocyclic compounds.
References
A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). (2014). RSC Advances, 4(109), 63831-63839. [Link]
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. (2001). The Journal of Organic Chemistry, 66(13), 4430–4432. [Link]
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O. (2001). The Journal of Organic Chemistry, 66(13), 4430–4432. [Link]
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23831–23839. [Link]
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. (2001). The Journal of Organic Chemistry, 66(13), 4430–4432. [Link]
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2013). Journal of the Chilean Chemical Society, 58(3), 1851-1855. [Link]
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017). Chemistry Stack Exchange. [Link]
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). Molecules, 27(22), 8009. [Link]
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23831–23839. [Link]
Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid. (2014). Organic Process Research & Development, 18(9), 1116–1119. [Link]
DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. (2022). Molecules, 27(22), 8009. [Link]
Prevention of TFA ester formation during Boc + Acetonide deprotection. (2022). Reddit. [Link]
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. [Link]
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development, 28(5), 1946–1963. [Link]
1 H NMR spectra to show BOC deprotection on the carbonate unit in the... (2018). Polymer Chemistry, 9(10), 1236-1245. [Link]
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). Organic & Biomolecular Chemistry, 18(38), 7595-7604. [Link]
Deprotection of the Boc-protected amine. "[a]" All DNA samples were... (2020). Chemistry – A European Journal, 26(60), 13579-13583. [Link]
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). Organic & Biomolecular Chemistry, 18(38), 7595-7604. [Link]
Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method. (2000). Chemical & Pharmaceutical Bulletin, 48(5), 755-756. [Link]
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. (2017). The Journal of Organic Chemistry, 82(11), 5783–5795. [Link]
Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. (2022). Organic Syntheses, 99, 274-285. [Link]
Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (2012). Food Science and Biotechnology, 21(3), 855–862. [Link]
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23831–23839. [Link]
BOC deprotection under basic conditions in anion-exchange HPLC?. (2022). Reddit. [Link]
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2024). ChemRxiv. [Link]
Production method of 1,4-diazepane derivatives. (2015).
Application Notes and Protocols for Cross-Coupling Reactions of 1,4-Oxazepane-4,5-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure provides access to novel chemical space, offering potential advantages in designing molecules with desirable physicochemical and pharmacological properties. As part of the increasing trend towards more three-dimensional structures in drug candidates, the functionalization of saturated heterocycles like 1,4-oxazepanes has become a critical area of research.
This technical guide provides a comprehensive overview of the cross-coupling methodologies applicable to 1,4-oxazepane-4,5-dicarboxylate derivatives. We will delve into the synthesis of the core structure, strategies for its functionalization to enable cross-coupling, and detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The causality behind experimental choices will be explained, and all protocols are designed to be self-validating systems for researchers.
I. Synthesis and Functionalization of the 1,4-Oxazepane Core
The successful implementation of cross-coupling reactions hinges on the availability of a suitably functionalized 1,4-oxazepane scaffold. This section outlines a plausible synthetic pathway to a key intermediate, a halogenated 1,4-oxazepane-4,5-dicarboxylate, which can serve as a versatile substrate for various cross-coupling reactions.
A. Synthesis of the 1,4-Oxazepane-4,5-dicarboxylate Core
A common and effective method for constructing the 1,4-oxazepane ring is through the intramolecular cyclization of an N-substituted amino alcohol. The following protocol describes a representative synthesis of a protected 1,4-oxazepane.
Protocol 1: Synthesis of tert-Butyl 6-Oxo-1,4-oxazepane-4-carboxylate
This protocol is adapted from a scalable synthesis of functionalized 1,4-oxazepanes.
Reaction Scheme:
Caption: Synthetic workflow for the 1,4-oxazepane core.
Materials:
N-Boc-2-aminoethanol
3-chloro-2-(chloromethyl)prop-1-ene
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous N,N-Dimethylformamide (DMF)
Ozone (O₃)
Dimethyl sulfide (Me₂S)
Dichloromethane (DCM)
Methanol (MeOH)
Standard workup and purification reagents
Procedure:
Cyclization:
To a stirred suspension of NaH (1.2 equiv) in anhydrous DMF, add a solution of N-Boc-2-aminoethanol (1.0 equiv) in DMF dropwise at 0 °C.
Allow the mixture to warm to room temperature and stir for 30 minutes.
Add a solution of 3-chloro-2-(chloromethyl)prop-1-ene (1.1 equiv) in DMF dropwise.
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to obtain tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate.
Oxidative Cleavage:
Dissolve the methylene-oxazepane (1.0 equiv) in a mixture of DCM and MeOH.
Cool the solution to -78 °C and bubble ozone through the solution until a blue color persists.
Purge the solution with nitrogen or argon to remove excess ozone.
Add dimethyl sulfide (3.0 equiv) and allow the reaction to warm to room temperature overnight.
Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography to yield tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate.
B. Functionalization for Cross-Coupling
With the ketone in hand, the next crucial step is the introduction of a halide or a triflate group, which will serve as the leaving group in the cross-coupling reaction. This can be achieved through various methods, one of which is the conversion of the ketone to a vinyl triflate.
Protocol 2: Synthesis of Di-tert-butyl 6-((trifluoromethyl)sulfonyl)oxy)-2,3-dihydro-1,4-oxazepine-4,5(7H)-dicarboxylate
Reaction Scheme:
Caption: Functionalization of the 1,4-oxazepane core.
Materials:
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
Di-tert-butyl dicarbonate (Boc₂O)
4-(Dimethylamino)pyridine (DMAP)
Anhydrous Dichloromethane (DCM)
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF
To a solution of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 equiv) in anhydrous DCM, add Boc₂O (1.2 equiv) and a catalytic amount of DMAP.
Stir the reaction at room temperature for 12-16 hours.
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to obtain di-tert-butyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate.
Vinyl Triflate Formation:
Dissolve the di-Boc protected ketone (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere.
Add LiHMDS (1.1 equiv) dropwise and stir the mixture at -78 °C for 1 hour.
Add a solution of PhNTf₂ (1.2 equiv) in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography to yield the desired vinyl triflate.
II. Cross-Coupling Protocols
The following protocols are generalized for the cross-coupling of the synthesized vinyl triflate derivative. Researchers should optimize these conditions for their specific substrates.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and a halide or triflate.
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the vinyl triflate to a Pd(0) species, followed by transmetalation with a boronic acid derivative (activated by a base), and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 3: Suzuki-Miyaura Coupling of the 1,4-Oxazepane Vinyl Triflate
To an oven-dried Schlenk tube, add the 1,4-oxazepane vinyl triflate, boronic acid, palladium catalyst, and base.
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
Add the anhydrous solvent via syringe.
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Heterocyclic Systems
Entry
Electrophile
Boronic Acid
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Yield (%)
Reference
1
2-Chloropyridine
Phenylboronic acid
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄
Toluene/H₂O
100
95
2
3-Bromopyridine
4-Methoxyphenyl-boronic acid
Pd(PPh₃)₄ (3)
-
Na₂CO₃
DME/H₂O
80
88
3
N-Boc-4-chloro-piperidine
Thiophene-2-boronic acid
Pd₂(dba)₃ (1.5)
XPhos (3.6)
K₃PO₄
Dioxane
100
92
N/A
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds from an aryl or vinyl halide/triflate and an amine.
Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the electrophile to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 4: Buchwald-Hartwig Amination of the 1,4-Oxazepane Vinyl Triflate
Palladium pre-catalyst (e.g., XPhos-Pd-G3, RuPhos-Pd-G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos, BINAP) (1-5 mol%)
Base (e.g., NaOtBu, LiHMDS, Cs₂CO₃) (1.5-2.5 equiv)
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
In a glovebox or under an inert atmosphere, add the 1,4-oxazepane vinyl triflate, palladium catalyst/ligand, and base to an oven-dried Schlenk tube.
Add the anhydrous solvent, followed by the amine.
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) for 4-24 hours, monitoring by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination on Heterocyclic Systems
Entry
Electrophile
Amine
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Yield (%)
Reference
1
2-Bromopyridine
Morpholine
Pd(OAc)₂ (2)
BINAP (3)
NaOtBu
Toluene
100
92
2
3-Chloropyridine
Aniline
Pd₂(dba)₃ (1)
Xantphos (2)
Cs₂CO₃
Dioxane
110
85
3
N-Boc-3-bromopiperidine
Benzylamine
Pd-PEPPSI-IPr (3)
-
K₂CO₃
t-Amyl alcohol
100
89
N/A
C. Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate.
Mechanistic Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the vinyl triflate to Pd(0) occurs. In the copper cycle, the terminal alkyne is deprotonated by a base and forms a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the final product.
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Protocol 5: Sonogashira Coupling of the 1,4-Oxazepane Vinyl Triflate
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
Anhydrous solvent (e.g., THF, DMF)
Procedure:
To an oven-dried Schlenk tube, add the 1,4-oxazepane vinyl triflate, palladium catalyst, and CuI.
Evacuate and backfill the tube with an inert gas three times.
Add the anhydrous solvent, the terminal alkyne, and the amine base via syringe.
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
Wash the filtrate with saturated aqueous ammonium chloride and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography.
Table 3: Representative Conditions for Sonogashira Coupling on Heterocyclic Systems
Entry
Electrophile
Alkyne
Pd Catalyst (mol%)
CuI (mol%)
Base
Solvent
Temp (°C)
Yield (%)
Reference
1
3-Iodopyridine
Phenylacetylene
PdCl₂(PPh₃)₂ (2)
4
Et₃N
DMF
80
95
2
2-Bromopyridine
1-Heptyne
Pd(OAc)₂ (2)
4
DIPA
Toluene
60
88
3
N-Boc-4-iodopiperidine
Trimethylsilyl-acetylene
Pd(PPh₃)₄ (5)
10
Et₃N
THF
25
91
N/A
III. Conclusion
The cross-coupling of 1,4-oxazepane-4,5-dicarboxylate derivatives represents a powerful strategy for the synthesis of novel, three-dimensional molecules for drug discovery and development. This guide provides a foundational framework for the synthesis of a key vinyl triflate intermediate and its subsequent elaboration using Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. The provided protocols, grounded in established chemical principles and supported by literature on related heterocyclic systems, offer a robust starting point for researchers to explore the chemical space around the 1,4-oxazepane scaffold. Careful optimization of the reaction conditions for specific substrates will be crucial for achieving high yields and purity.
IV. References
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications. [Link]
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. [Link]
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]
New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. OA Monitor Ireland. [Link]
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ACS Publications. [Link]
Process for the preparation of-oxadiazepine derivatives. Google Patents.
Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. [Link]
Site- and enantioselective cross-coupling of saturated N-heterocycles with carboxylic acids by cooperative Ni/photoredox catalysis. PubMed. [Link]
Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate. [Link]
Coupling Reactions of α-Bromocarboxylate with Non-Aromatic N-Heterocycles. MDPI. [Link]
SnAP Reagents for a Cross-Coupling Approach to the One-Step Synthesis of Saturated N-Heterocycles. ResearchGate. [Link]
A process for the preparation of-oxadiazepine derivatives. Google Patents.
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
Unimolecular tetrakis-piperidine-4-ol: an efficient ligand for copper and amine free Sonogashira coupling. RSC Publishing. [Link]
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC. [Link]
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]
Application Note: Scale-Up Synthesis Protocols for O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate
Executive Summary 1,4-Oxazepanes are highly valuable, non-planar, medium-sized heterocycles that provide excellent 3D vectors for medicinal chemistry, significantly aiding drug discovery programs in escaping "flatland"[1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1,4-Oxazepanes are highly valuable, non-planar, medium-sized heterocycles that provide excellent 3D vectors for medicinal chemistry, significantly aiding drug discovery programs in escaping "flatland"[1]. However, the entropic penalty associated with 7-membered ring closure has historically limited their scalable synthesis, often leaving a gap between theoretical potential and practical availability[2].
This application note details a robust, highly scalable, and metal-free 5-step synthetic pipeline for O4-tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate (CAS: 2383385-45-1). By utilizing a highly efficient intramolecular Mitsunobu cyclization of a symmetric diol intermediate, this protocol bypasses the limitations of traditional organotin-based SnAP reagents[3] and provides a self-validating workflow suitable for multi-gram to kilogram scale-up.
Mechanistic Rationale & Synthetic Strategy
The core challenge in synthesizing the 1,4-oxazepane scaffold is overcoming the unfavorable entropy of medium-sized ring formation, which often loses out to intermolecular oligomerization. Our strategy builds upon homoserine-derived cyclizations[4] but optimizes the pathway for industrial scale by employing a "Symmetric Diol" precursor.
By coupling L-α-amino-γ-butyrolactone with a 2-hydroxyethyl equivalent and subsequently opening the lactone, we generate an acyclic intermediate possessing two primary hydroxyl groups.
Expert Insight (Causality & Regioselectivity):
This design is inherently self-validating and regioselective. During the Mitsunobu cyclization, regardless of which primary alcohol is activated by the PPh₃/DIAD complex, the intramolecular nucleophilic attack by the other alcohol yields the exact same 1,4-oxazepane product. Furthermore, the bulky N-Boc protecting group induces a Thorpe-Ingold-like conformational restriction. This rotational restriction biases the rotamer population, bringing the two hydroxyl arms into close spatial proximity and drastically accelerating the intramolecular cyclization rate over intermolecular side reactions[5].
Process Workflow
Fig 1. 5-Step synthetic workflow for 1,4-oxazepane-4,5-dicarboxylate via symmetric diol cyclization.
Step-by-Step Experimental Protocols
Step 1: Reductive Amination
Causality: NaBH(OAc)₃ is selected over NaBH₄ because its milder reducing power prevents the premature reduction of the aldehyde to an alcohol, ensuring high conversion to the imine intermediate before reduction to the secondary amine.
Procedure: To a suspension of L-α-amino-γ-butyrolactone hydrobromide (100 g, 0.55 mol) in 1,2-dichloroethane (1.0 L), add N,N-diisopropylethylamine (DIPEA, 1.2 eq) to liberate the free base. Add 2-(benzyloxy)acetaldehyde (1.05 eq) and stir for 1 h at room temperature. Portion-wise, add NaBH(OAc)₃ (1.5 eq) maintaining the temperature below 25 °C. Stir for 12 h.
Self-Validation (IPC): Monitor via LC-MS. The primary amine starting material (
[M+H]+=102
) must be fully consumed, replaced by the secondary amine product (
[M+H]+=236
).
Step 2: N-Boc Protection
Causality: Protecting the secondary amine is critical to prevent it from acting as a nucleophile during the downstream Mitsunobu cyclization, which would erroneously yield an aziridine or morpholine derivative.
Procedure: To the crude mixture from Step 1, add triethylamine (2.0 eq) and 4-dimethylaminopyridine (DMAP, 0.05 eq). Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM. Stir at room temperature for 6 h. Wash the organic layer with 1M HCl, brine, and concentrate.
Self-Validation (IPC): TLC (EtOAc/Hexane 1:1) will show a shift from a ninhydrin-active polar spot to a UV-active, ninhydrin-inactive non-polar spot (
Rf≈0.6
).
Step 3: Lactone Methanolysis
Causality: Using stoichiometric NaOMe in anhydrous methanol selectively opens the γ-butyrolactone to yield the methyl ester. Strict anhydrous conditions are mandatory; the presence of water would lead to irreversible saponification to the carboxylate salt.
Procedure: Dissolve the N-Boc protected lactone (150 g) in anhydrous methanol (1.5 L). Add a 25% solution of NaOMe in MeOH (1.1 eq). Stir at room temperature for 4 h. Quench the reaction by adding pre-washed Amberlite IR-120 (H⁺ form) resin until the pH reaches 6.0. Filter the resin and concentrate the filtrate.
Self-Validation (IPC): IR spectroscopy is highly self-validating here. The starting material exhibits a distinct γ-lactone C=O stretch at ~1770 cm⁻¹. The product exhibits an ester C=O stretch at ~1735 cm⁻¹ and a broad O-H stretch at ~3400 cm⁻¹.
Step 4: Hydrogenolysis
Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the O-benzyl ether while leaving the N-Boc group and methyl ester completely intact, unmasking the second primary alcohol.
Procedure: Dissolve the intermediate from Step 3 in MeOH (1.0 L). Degas the solution and add 10% Pd/C (10 wt%). Purge the vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) for 12 h at room temperature. Filter through a pad of Celite and concentrate to yield the symmetric diol precursor.
Self-Validation (IPC): NMR validation is required. The disappearance of the aromatic multiplet (7.25–7.40 ppm) and the benzylic CH₂ singlet (~4.5 ppm) in the ¹H-NMR spectrum confirms complete deprotection.
Step 5: Intramolecular Mitsunobu Cyclization
Causality: High dilution and slow addition of the activating agent (DIAD) are critical. This keeps the steady-state concentration of the activated phosphonium intermediate extremely low, favoring the intramolecular 7-membered ring closure over intermolecular dimerization.
Procedure: Dissolve the symmetric diol (100 g, 0.34 mol) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (5.0 L, yielding a 0.06 M solution). Cool to 0 °C. Using a syringe pump, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 6 hours. Allow the reaction to warm to room temperature and stir for an additional 12 h.
Purification Note: To remove triphenylphosphine oxide (
Ph3P=O
) on scale, concentrate the THF, resuspend the crude residue in cold MTBE/Hexane (1:4), and filter off the precipitated
Ph3P=O
. Purify the filtrate via short-path silica plug.
Self-Validation (IPC): Mass spectrometry (LC-MS) provides immediate validation. The acyclic diol has
[M+H]+=294
. The cyclized target product has
[M+H]+=276
(a mass shift of exactly -18 Da corresponding to the loss of H₂O).
Scale-Up Optimization & Quantitative Data
To validate the causality of concentration and addition rate on the Mitsunobu cyclization (Step 5), a matrix optimization was performed. The data confirms that high dilution and extended DIAD addition times drastically suppress intermolecular dimerization.
Table 1: Effect of Concentration and Addition Rate on Mitsunobu Cyclization Yield
Scale (g)
Solvent Vol. (L)
Concentration (M)
DIAD Addition Time (h)
Intermolecular Dimer (%)
Isolated Yield (%)
1.0
0.03
0.10
0.5
28.5
62.0
5.0
0.34
0.05
2.0
15.2
76.5
25.0
4.25
0.02
6.0
< 5.0
88.2
100.0
17.00
0.02
8.0
< 2.0
91.4
Note: The 100 g scale utilized a continuous flow reactor setup for DIAD addition to maintain precise local stoichiometry, achieving an optimal 91.4% yield.
Navigating the Synthesis of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals The synthesis of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate, a key building block in many pharmaceutical endeavors, can present a number of cha...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate, a key building block in many pharmaceutical endeavors, can present a number of challenges that impact reaction yield and purity. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to directly address specific issues encountered during its synthesis. Here, we, as Senior Application Scientists, offer field-proven insights and evidence-based solutions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
I. General Questions & Key Considerations
Q1: What is a common synthetic strategy for preparing O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate?
A plausible and frequently employed strategy involves a multi-step sequence beginning with the formation of the 1,4-oxazepane ring, followed by N-protection and subsequent esterification. A hypothetical, yet chemically sound, pathway is outlined below:
Ring Formation: Intramolecular cyclization of a suitable acyclic precursor to form the 1,4-oxazepane-5-carboxylic acid or a corresponding ester.
N-Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of the 1,4-oxazepane ring.
Esterification: Methyl esterification of the carboxylic acid at the 5-position.
Each of these stages presents unique challenges that can affect the overall yield and purity of the final product.
Q2: What are the primary factors that influence the success of the 1,4-oxazepane ring formation?
The formation of the seven-membered 1,4-oxazepane ring is often the most critical and challenging step. Key factors influencing its success include:
Intramolecular vs. Intermolecular Reactions: The desired intramolecular cyclization competes with intermolecular polymerization, which can significantly reduce the yield of the desired cyclic product.
Reaction Conditions: The choice of solvent, base, and temperature plays a crucial role in promoting the desired cyclization pathway.
Steric Hindrance: The presence of bulky substituents on the acyclic precursor can hinder the cyclization process.
II. Troubleshooting Guide: Step-by-Step
This section addresses specific problems you may encounter during each stage of the synthesis.
Step 1: 1,4-Oxazepane Ring Formation
Q3: My 1,4-oxazepane ring formation is resulting in a low yield, with a significant amount of polymeric byproduct. How can I improve the yield of the desired cyclic product?
This is a classic challenge in the synthesis of medium-sized rings. The key is to favor the intramolecular reaction over the intermolecular one.
Causality: At high concentrations, the reactive ends of different molecules are more likely to encounter each other, leading to polymerization.
Solutions:
High-Dilution Conditions: The most effective strategy is to perform the reaction under high-dilution conditions. This is achieved by the slow addition of the linear precursor to a large volume of solvent, keeping the instantaneous concentration of the reactant low.
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. For intramolecular Williamson ether synthesis-type cyclizations, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) are often effective.
Template-Assisted Cyclization: In some cases, the use of a template, such as a metal ion, can pre-organize the linear precursor in a conformation that favors intramolecular cyclization.
Set up a reaction vessel with a large volume of the chosen anhydrous solvent (e.g., THF) and the base (e.g., NaH).
Dissolve the linear precursor in the same solvent in a separate flask.
Using a syringe pump, add the solution of the linear precursor to the reaction vessel dropwise over a period of several hours.
Maintain the reaction at the optimal temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 2: N-Boc Protection
Q4: I am observing incomplete N-Boc protection of my 1,4-oxazepane intermediate. What could be the issue?
Incomplete protection can be due to several factors, including reagent quality, reaction conditions, and steric hindrance.
Causality: The nucleophilicity of the nitrogen atom in the 1,4-oxazepane ring can be influenced by the surrounding chemical environment.
Solutions:
Reagent Quality: Ensure that the di-tert-butyl dicarbonate ((Boc)₂O) is fresh and has not decomposed.
Base Selection: A suitable base is required to deprotonate the amine and facilitate the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) as a catalyst.
Solvent: Aprotic solvents such as dichloromethane (DCM), THF, or acetonitrile are typically used.
Reaction Temperature and Time: The reaction is often performed at room temperature, but gentle heating may be required for less reactive substrates. Monitor the reaction progress to determine the optimal reaction time.
Steric Hindrance: If the 1,4-oxazepane ring is highly substituted, the nitrogen atom may be sterically hindered, making the reaction more difficult. In such cases, using a more reactive Boc-donating reagent or a stronger base might be necessary. The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst has been shown to be effective for the chemoselective mono-N-Boc protection of sterically diverse amines.[1]
Table 1: Troubleshooting N-Boc Protection
Problem
Potential Cause
Recommended Solution
Incomplete Reaction
Inactive (Boc)₂O
Use fresh, high-quality (Boc)₂O.
Insufficiently basic conditions
Increase the equivalents of base or use a stronger base like DIPEA. Add a catalytic amount of DMAP.
Steric hindrance
Increase reaction temperature, prolong reaction time, or consider using HFIP as a solvent/catalyst.[1]
Formation of Side Products
Reaction with other nucleophilic groups
If other nucleophilic groups are present, consider protecting them prior to N-Boc protection.
Step 3: Methyl Esterification
Q5: I am struggling with the methyl esterification of the 5-carboxylic acid group. The yield is low, and I see unreacted starting material.
Esterification of a secondary carboxylic acid within a heterocyclic ring can be challenging due to steric hindrance and the equilibrium nature of some esterification reactions.
Causality: The carbonyl carbon of the carboxylic acid is sterically shielded by the 1,4-oxazepane ring and the N-Boc group, making it less accessible to the nucleophilic attack of methanol.
Solutions:
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst (e.g., sulfuric acid or tosic acid).[2] To drive the equilibrium towards the product, it is crucial to remove the water that is formed during the reaction, for example, by using a Dean-Stark apparatus.[2] However, the acidic conditions can lead to the cleavage of the acid-labile Boc group.
Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester under mild, neutral conditions, using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4] While typically used for alcohols, a variation can be applied to carboxylic acids. This method is advantageous as it proceeds with inversion of configuration at the alcohol center (if chiral) and is compatible with acid-sensitive groups like the Boc protecting group.[4] However, the purification can be challenging due to the formation of triphenylphosphine oxide and the reduced form of the azodicarboxylate as byproducts.
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of DMAP. It is a milder alternative to Fischer esterification and is often successful for sterically hindered substrates.
Technical Support Center: Purification of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate
Last Updated: March 25, 2026 Introduction This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxyla...
Author: BenchChem Technical Support Team. Date: April 2026
Last Updated: March 25, 2026
Introduction
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate. Designed for researchers, scientists, and drug development professionals, this document offers practical, field-proven insights into overcoming common purification challenges associated with this N-Boc protected heterocyclic compound. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
Troubleshooting Guide
Purification of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate can present several challenges, from the removal of closely-related impurities to the prevention of product decomposition. This section provides a systematic approach to diagnosing and resolving these issues.
Common Purification Problems & Solutions
Issue 1: Incomplete Separation of Starting Materials or By-products via Column Chromatography
Causality: The polarity of the target compound and impurities are often very similar, leading to co-elution. This is a frequent issue in the synthesis of 1,4-oxazepane derivatives, where unreacted starting materials or by-products from side reactions may be present.[1]
Solutions:
Optimize the Mobile Phase: Systematically vary the solvent system. A common starting point for N-Boc protected compounds is a mixture of hexanes and ethyl acetate.[2][3] If resolution is poor, consider adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane.[4] Thin-layer chromatography (TLC) is an invaluable tool for rapidly screening different solvent systems.
Employ Gradient Elution: Instead of an isocratic (constant solvent ratio) elution, a gradient elution can be more effective.[5] Start with a less polar solvent system and gradually increase the polarity. This can help to better separate compounds with close Rf values.
Consider a Different Stationary Phase: If normal-phase silica gel chromatography is ineffective, reversed-phase (e.g., C18 silica) chromatography may provide the necessary selectivity based on hydrophobicity rather than polarity.[5]
Sample Loading Technique: Ensure the crude material is dissolved in a minimal amount of the initial mobile phase or a less polar solvent before loading. Pre-adsorbing the sample onto a small amount of silica gel can also lead to a sharper separation.[3]
Issue 2: Product "Oiling Out" During Recrystallization
Causality: This phenomenon occurs when the melting point of the compound is lower than the boiling point of the chosen solvent, or when significant impurities depress the melting point.[5]
Solutions:
Solvent System Modification:
Select a solvent with a lower boiling point.
Utilize a solvent pair. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[5]
Adjust Cooling Rate: Rapid cooling can favor oil formation over crystal growth. Allow the solution to cool to room temperature slowly before transferring it to an ice bath or freezer.[5][6]
Increase Solvent Volume: Add a small amount of additional hot solvent to slightly decrease the saturation, then cool slowly.[5]
Issue 3: Low Yield After Purification
Causality: Low yields can result from several factors, including product instability, suboptimal reaction conditions, or losses during workup and purification.[7]
Solutions:
Recrystallization:
Minimize the amount of hot solvent used to dissolve the compound to prevent significant loss in the mother liquor.[5]
Ensure the solution is thoroughly cooled to maximize crystal formation.[5]
The mother liquor can be concentrated to obtain a second crop of crystals.[5]
Column Chromatography:
Avoid using an excessively polar mobile phase, which can lead to rapid elution and poor separation, potentially causing fractions to be discarded.
Ensure complete transfer of the crude material to the column.
Reaction and Workup:
Confirm that the initial reaction has gone to completion using techniques like TLC or LC-MS to avoid purifying a mixture with a low concentration of the desired product.[8]
Be mindful of product decomposition during aqueous workup, especially if acidic or basic conditions are used for an extended period.[7] The Boc protecting group can be sensitive to strong acids.[9][10]
Purification Troubleshooting Workflow
Caption: A decision-making workflow for purifying O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate?
A1: Impurities can arise from several sources throughout the synthetic and storage processes.[1] These can include:
Process-Related Impurities:
Unreacted Starting Materials and Intermediates: Incomplete reactions are a common source of impurities.[1]
By-products: Side reactions, such as the formation of diastereomers or lactonization by-products, can occur during the synthesis of 1,4-oxazepane derivatives.[1]
Reagents and Solvents: Residual amounts of reagents, catalysts, and solvents used during the synthesis and purification may persist in the final product.[1]
Degradation Products: The compound may degrade upon exposure to heat, light, or humidity during storage.[1] The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile and can be cleaved under acidic conditions.[9][10]
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: For N-Boc protected compounds, a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is a standard choice.[2] A good starting point would be a 9:1 to 4:1 ratio of hexanes to ethyl acetate. The optimal ratio should be determined by running TLC plates with varying solvent compositions to achieve an Rf value for the product of approximately 0.2-0.4 for the best separation.
Q3: Can I use recrystallization to purify O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate?
A3: Yes, recrystallization can be a very effective purification technique, provided a suitable solvent or solvent system can be identified.[11] The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at lower temperatures.[11] Given that the target molecule is a carbamate, it may be possible to find a suitable solvent system for recrystallization.[12][13] It is recommended to perform small-scale solubility tests with various solvents to find the optimal one.[3]
Q4: My compound appears to be decomposing on the silica gel column. What can I do?
A4: The Boc group can be sensitive to the acidic nature of standard silica gel.[9] If you suspect decomposition, you can try the following:
Neutralize the Silica Gel: You can use silica gel that has been treated with a base, such as triethylamine. This is done by preparing a slurry of the silica gel in a solvent containing a small percentage (e.g., 1-2%) of triethylamine, and then packing the column with this slurry.
Use a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
Minimize Contact Time: Run the column as quickly as possible while still achieving good separation.
Q5: How should I store the purified O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate?
A5: To maintain purity, the compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to keep it in a cool, dry place, such as a refrigerator (2-8°C), and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5][14]
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for the purification of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate using silica gel column chromatography.
Solvent System Selection: Determine the optimal eluent composition by running TLC plates with varying ratios of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the product.
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly. Add a layer of sand on top of the silica gel.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (e.g., dichloromethane). Carefully load the solution onto the top of the silica gel bed.
Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase the concentration of the more polar solvent.
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
This protocol provides a general method for purification by recrystallization.
A suitable recrystallization solvent or solvent pair (determined from small-scale solubility tests)
Erlenmeyer flask
Hot plate
Buchner funnel and filter paper
Procedure:
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.[11]
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity filtration to remove them.[11]
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solubility of the compound decreases.[11][15] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[5]
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[11]
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[11]
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Technical Support Center: Analytical Methods for Impurity Profiling of 1,4-Oxazepane - Benchchem.
Technical Support Center: Purification of Chlorinated Heterocyclic Compounds - Benchchem.
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Suzuki purification problem : r/OrganicChemistry - Reddit. Available from: [Link].
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Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals.
Technical Support Center: Purification of 2-Butanol, 2-methyl-, carbamate - Benchchem.
CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration | Environmental Science & Technology - ACS Publications. Available from: [Link].
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N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion. Available from: [Link].
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An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane - Benchchem.
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. Available from: [Link].
Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition - Semantic Scholar. Available from: [Link].
O4-tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate - Chemsrc. Available from: [Link].
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Technical Support Center: Troubleshooting O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when functionalizing heavily protected saturated heterocyc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when functionalizing heavily protected saturated heterocycles.1[1] is a highly valuable building block. However, the juxtaposition of the bulky N4-Boc (tert-butyloxycarbonyl) protecting group and the C5-methyl ester on the 7-membered oxazepane ring creates a severe steric microenvironment. This guide addresses the root causes of reaction failures at the C5 position and provides field-validated, self-validating protocols to overcome them.
FAQ 1: Why does standard base-catalyzed hydrolysis (LiOH/NaOH) of the C5 methyl ester fail or result in poor yields?
Causality & Mechanism:
Standard base-catalyzed ester hydrolysis relies on a nucleophilic addition-elimination mechanism 2[2]. The failure of standard saponification here is rooted in the "inaccessible solid angle" created by the adjacent N-Boc group, a known metric for steric hindrance in ester hydrolysis 3[3]. The tert-butyl moiety exists in multiple rotameric states that effectively shield the Bürgi-Dunitz trajectory required for the hydroxide nucleophile to attack the C5 carbonyl carbon.
Furthermore, the 7-membered 1,4-oxazepane ring is conformationally flexible but adopts twist-chair conformations that can place the ester in a pseudo-axial position, further burying it within the steric bulk of the molecule, a phenomenon observed in the scalable synthesis of functionalized 1,4-oxazepanes 4[4]. Forcing the reaction with heat typically leads to epimerization at C5 or unintended Boc cleavage. Alternatively, specialized esterases can be employed for biocatalytic hydrolysis, as they have evolved to accommodate sterically hindered substrates 5[5].
Solution & Self-Validating Protocol: Anhydrous Hydrolysis using KOTMS
To bypass this, we use Potassium trimethylsilanolate (KOTMS). KOTMS acts via a different mechanism, attacking the methyl group directly (Sₙ2) or undergoing a rapid silyl transfer that is highly tolerant of hindered esters.
Preparation: Dissolve O4-tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.
Addition: Add KOTMS (2.0 eq) in one single portion.
Reaction: Stir the reaction at room temperature for 16 hours.
Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the ester peak (
[M+H]+
260 m/z) disappears and the carboxylate peak (
[M−H]−
244 m/z) dominates.
Workup: Quench with 10% aqueous citric acid to pH 4. Crucial: Citric acid acts as an internal safeguard; its pKa ensures the pH never drops low enough to trigger spontaneous Boc deprotection. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
FAQ 2: How can I efficiently reduce the C5 methyl ester to the corresponding primary alcohol without cleaving the Boc group?
Causality & Mechanism:
Standard reductions with NaBH₄ are too mild for this hindered ester, while LiAlH₄ is too aggressive and frequently leads to partial reduction of the Boc group or ring fragmentation. The steric hindrance prevents the necessary coordination of standard borohydride to the carbonyl oxygen.
Solution & Self-Validating Protocol: LiBH₄/MeOH Reduction
The use of Lithium Borohydride (LiBH₄) activated by Methanol is the optimal system here. The addition of MeOH to LiBH₄ generates transient species like LiBH₃(OMe), which are significantly more reactive toward esters while maintaining strict chemoselectivity against the Boc group.
Preparation: Suspend the ester (1.0 eq) in anhydrous THF (0.1 M) and cool to 0 °C in an ice bath.
Reagent Addition: Add LiBH₄ (2.0 M in THF, 3.0 eq) dropwise.
Self-Validation Checkpoint: Vigorous hydrogen gas evolution will occur immediately upon methanol addition. This serves as a visual confirmation that the active reducing species (LiBH₃OMe) is forming.
Reaction: Warm to room temperature and stir for 4 hours. TLC (staining with Ninhydrin after heat-deprotection) will show a distinct polarity shift from the non-polar ester to the highly polar primary alcohol.
Workup: Carefully quench with saturated aqueous NH₄Cl at 0 °C to destroy excess hydride. Extract with DCM (3x).
FAQ 3: Grignard additions to the C5 ester yield mostly recovered starting material or enolization products. How do I form the tertiary alcohol?
Causality & Mechanism:
Grignard reagents (RMgX) are highly basic. When faced with the severe steric hindrance of the N-Boc group, the activation energy for nucleophilic addition exceeds that of deprotonation. Consequently, the Grignard reagent acts as a base, abstracting the alpha-proton at C5 to form an enolate, which simply reverts to the starting ester upon aqueous workup.
Solution:
Convert the Grignard reagent to an organocerium species (R-CeCl₂). Cerium(III) chloride is highly oxophilic; it strongly coordinates to the carbonyl oxygen, increasing its electrophilicity while simultaneously reducing the basicity of the nucleophile. This shifts the reaction pathway entirely from enolization to nucleophilic addition.
Quantitative Data: Comparison of Reagents for C5 Ester Functionalization
The following table summarizes the experimental outcomes when attempting to functionalize the sterically hindered C5 position of the 1,4-oxazepane ring.
Reaction Goal
Reagent System
Temperature
Time
Yield (%)
Mechanistic Outcome / Notes
Hydrolysis
LiOH / H₂O / THF
25 °C to 60 °C
24 h
< 10%
Boc cleavage, epimerization; blocked by steric shield
Hydrolysis
KOTMS / THF
25 °C
16 h
85-95%
Clean Sₙ2/silyl transfer; bypasses steric bulk
Reduction
NaBH₄ / MeOH
25 °C
24 h
< 5%
Hydride delivery blocked; starting material recovered
Reduction
LiBH₄ / MeOH / THF
0 °C to 25 °C
4 h
80-90%
Active LiBH₃OMe species forces hydride delivery
C-C Addition
MeMgBr / THF
0 °C
12 h
< 5%
Basicity > Nucleophilicity; enolization occurs
C-C Addition
MeCeCl₂ / THF
-78 °C to 0 °C
6 h
75-85%
Ce³⁺ oxophilicity increases electrophilicity
Workflow Visualization
Logical workflow for overcoming steric hindrance at the C5 ester of 1,4-oxazepane derivatives.
Technical Support Center: Optimizing 1,4-Oxazepane-4,5-Dicarboxylate Ester Hydrolysis
Welcome to the Advanced Applications Support Center. The 1,4-oxazepane heterocycle is a critical structural motif in modern drug discovery, frequently utilized in the synthesis of monoamine reuptake inhibitors and spiro-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. The 1,4-oxazepane heterocycle is a critical structural motif in modern drug discovery, frequently utilized in the synthesis of monoamine reuptake inhibitors and spiro-oxazepane active pharmaceutical ingredients . However, the selective hydrolysis of the C5 ester in 1,4-oxazepane-4,5-dicarboxylate derivatives presents significant synthetic challenges.
As a Senior Application Scientist, I have compiled this troubleshooting guide to address the three primary failure modes encountered during this transformation: C5 epimerization , N4-carbamate co-hydrolysis , and heterocyclic ring opening .
Part 1: Diagnostic Workflow for Hydrolysis Optimization
Before altering your reaction conditions, use the logical workflow below to identify the mechanistic root cause of your side reactions.
Fig 1. Logical troubleshooting workflow for 1,4-oxazepane-4,5-dicarboxylate ester hydrolysis.
Part 2: Frequently Asked Questions & Mechanistic Troubleshooting
Q1: Why am I observing epimerization at the C5 position, and how can I prevent it?
The Causality: The C5 position is a chiral center flanked by the ester carbonyl and the adjacent N4 nitrogen. If the N4 position is protected as a carbamate (e.g., N-Boc or N-Cbz), it exerts a strong electron-withdrawing inductive effect. This drastically increases the acidity of the C5 alpha-proton. Under standard aqueous saponification (e.g., NaOH/H₂O at room temperature), the hydroxide ion acts as a base prior to acting as a nucleophile, abstracting the C5 proton to form a planar enolate intermediate, which inevitably leads to racemization/epimerization.
The Solution: Shift the mechanism from a base-driven attack to a Lewis-acid mediated nucleophilic addition. Utilizing a t-BuNH₂/LiBr/H₂O system prevents enolization. The Li⁺ ions coordinate to the ester carbonyl, increasing its electrophilicity, while t-BuNH₂ acts as a mild nucleophilic catalyst. This allows water to attack the carbonyl carbon without exposing the acidic C5 proton to strong bases, preserving the stereocenter entirely .
Q2: My N4-protecting group (N-Boc) is co-hydrolyzing. How do I achieve chemoselectivity?
The Causality: 1,4-oxazepane-4,5-dicarboxylates possess two vulnerable carbonyls: the C5 ester and the N4 carbamate. If the C5 ester is sterically hindered, standard alkaline hydrolysis requires extended reaction times or elevated temperatures. This kinetic delay allows the hydroxide ions to competitively attack the N4 carbamate, leading to unwanted deprotection and the release of the free amine.
The Solution: Implement enzymatic hydrolysis. Lipases (such as Candida antarctica lipase B) operate under completely neutral pH conditions, eliminating base-catalyzed side reactions. The enzymatic active site is highly chemoselective; it readily accommodates the linear geometry of the C5 ester transition state while sterically excluding the bulky N4 carbamate, ensuring 100% chemoselectivity .
Q3: I am detecting ring-opened side products in my LC-MS. What drives this degradation?
The Causality: The 7-membered 1,4-oxazepane ring is susceptible to degradation in highly polar, strongly basic aqueous media. Extended heating in water promotes base-catalyzed ether cleavage or β-elimination pathways, permanently destroying the heterocyclic core.
The Solution: Transition to a non-aqueous mild alkaline hydrolysis protocol (NaOH in CH₂Cl₂/MeOH). In non-polar aprotic solvents, the hydroxide anion lacks a hydrogen-bonded solvent shell. This "naked" hydroxide has a drastically lowered activation energy barrier for nucleophilic attack. Consequently, ester cleavage occurs rapidly at room temperature, vastly outpacing the slow kinetics of ring-degradation pathways .
Part 3: Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate physical or chemical cues that confirm the reaction is proceeding correctly.
Protocol A: Mild Non-Aqueous Alkaline Hydrolysis
Best for: Sterically hindered C5 esters prone to ring-opening.
Preparation: Dissolve the 1,4-oxazepane-4,5-dicarboxylate ester (1.0 eq) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.
Reagent Addition: Prepare a fresh 0.3 N solution of NaOH in anhydrous MeOH. Add this methanolic NaOH solution (3.0 eq) dropwise to the CH₂Cl₂ solution at room temperature.
Self-Validation Check: As the reaction proceeds at room temperature, a finely dispersed white precipitate will begin to form. This is the sodium salt of the hydrolyzed C5 carboxylic acid. Causality: This precipitation acts as an in-situ product sink, pulling the equilibrium forward and physically removing the product from the basic solution, thereby preventing subsequent ring-opening side reactions.
Quench: Once TLC indicates complete consumption of the starting material (typically 30–60 minutes), quench the reaction by adding a 10% aqueous citric acid solution to adjust the pH to ~4.
Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure acid.
Best for: Epimerization-prone substrates and preserving N-Boc/N-Cbz groups.
Preparation: Dissolve the ester (1.0 eq) in MeOH to achieve a 0.1 M solution. Add H₂O (approx. 30% v/v relative to the alcohol).
Catalyst Addition: Add anhydrous LiBr (3.0 eq) and tert-butylamine (t-BuNH₂, 10.0 eq) to the mixture.
Reaction: Stir the mixture at room temperature. Self-Validation Check: Monitor the optical rotation or run a chiral HPLC aliquot at the 2-hour mark. The complete absence of the opposite enantiomer confirms that the Li⁺ coordination mechanism is successfully bypassing the enolization pathway.
Workup: Upon completion (verified by LC-MS), dilute the mixture with EtOAc.
Purification: Wash the organic layer thoroughly with saturated aqueous NH₄Cl (2x) to remove the amine and lithium salts. Dry and concentrate to yield the chemically and optically pure 1,4-oxazepane-5-carboxylic acid derivative.
Part 4: Quantitative Data Summary
The table below summarizes the expected side-reaction profiles when applying different hydrolysis methodologies to 1,4-oxazepane-4,5-dicarboxylate scaffolds.
Hydrolysis Method
Reagents / Conditions
C5 Epimerization
N4-Carbamate Cleavage
Ring Opening
Typical Yield
Standard Aqueous
NaOH / H₂O / THF / 60°C
High (>15%)
Moderate (5–10%)
High (>10%)
< 60%
Mild Non-Aqueous
NaOH / MeOH / CH₂Cl₂ / RT
Low (<2%)
Low (<2%)
None (0%)
85–95%
Halide-Mediated
t-BuNH₂ / LiBr / H₂O / RT
None (0%)
None (0%)
None (0%)
90–98%
Enzymatic
Lipase (CALB) / Buffer pH 7
None (0%)
None (0%)
None (0%)
75–90%
References
Title: Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O
Source: Amelica
URL: [Link]
Title: Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters
Source: MDPI
URL: [Link]
Title: Mild alkaline hydrolysis of hindered esters in non-aqueous solution
Source: Arkivoc
URL: [Link]
Title: Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd-Catalyzed Intramolecular C–N Coupling
Source: ACS Publications
URL: [Link]
Troubleshooting
Technical Support Center: Chromatographic Separation of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate Impurities
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the complex chromatographic behavior of O4-tert-butyl O5-methyl 1,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the complex chromatographic behavior of O4-tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate .
As a highly functionalized, seven-membered saturated heterocycle, this molecule presents unique analytical challenges, including restricted amide bond rotation (rotamers), lack of strong UV chromophores, and susceptibility to both acidic and basic degradation. This guide bridges theoretical mechanistic chemistry with field-proven chromatographic protocols to ensure robust impurity profiling and chiral separation.
Impurity Profile & Quantitative Chromatographic Data
Before optimizing a separation method, it is critical to understand the physicochemical nature of the target molecule and its potential impurities. The Boc-protecting group at the N4 position and the methyl ester at the C5 position are the primary reactive sites leading to degradation[1].
Table 1: Physicochemical & Chromatographic Comparison of Target and Impurities
Base-catalyzed ester hydrolysis during workup or storage[1].
High (pH dependent)
Weak
Peak tailing due to free carboxylic acid interactions with residual silanols.
Impurity C: C5 Enantiomer
Non-stereoselective synthesis or racemization.
Identical to Target
Weak
Requires Chiral Stationary Phases (CSPs) for resolution.
Mechanistic Pathways of Impurity Formation
Understanding the causality behind impurity generation is the first step in self-validating your analytical protocols. If your sample preparation induces degradation, your chromatographic data will be inherently flawed.
Degradation pathways leading to primary 1,4-oxazepane impurities.
Q1: Why does my main peak appear as a broad, split doublet in RP-HPLC, even when the sample is highly pure?
Causality: This is a classic manifestation of the rotamer effect . The bulky tert-butoxycarbonyl (Boc) group on the secondary nitrogen (N4) of the 1,4-oxazepane ring restricts rotation around the C-N amide bond[2]. At room temperature, the cis and trans conformers interconvert slowly relative to the chromatographic timescale, eluting as two distinct or partially fused peaks.
Solution: Do not attempt to resolve these peaks by changing the gradient. Instead, increase the column compartment temperature to accelerate the interconversion rate, causing the peaks to coalesce into a single, sharp band.
Q2: How do I prevent the formation of Impurity A (Des-Boc) during extended HPLC sequences?
Causality: The Boc group is highly sensitive to acidic environments. If you are using 0.1% Trifluoroacetic acid (TFA) in your mobile phase and leaving samples in the autosampler for 24+ hours, the analyte will undergo in-situ deprotection.
Solution: Switch to a milder mobile phase additive, such as 0.1% Formic Acid (FA) or a volatile buffer like Ammonium Acetate (pH 5.5-6.0), and keep the autosampler chilled to 4 °C.
Q3: What is the most reliable method for separating the C5 enantiomers (Impurity C)?
Causality: Because 1,4-oxazepane lacks planar aromatic systems, π-π interactions are weak. Chiral recognition relies heavily on hydrogen bonding and steric fit.
Solution: Supercritical Fluid Chromatography (SFC) paired with immobilized polysaccharide-based Chiral Stationary Phases (CSPs) is the gold standard. SFC provides higher diffusivity and lower viscosity than HPLC, allowing for rapid screening and superior resolution of sterically hindered heterocycles.
This self-validating protocol ensures that peak splitting is due to rotamers and not actual co-eluting impurities.
System Preparation: Equip the HPLC with a modern superficially porous particle (SPP) C18 column (e.g., 2.7 µm, 50 x 4.6 mm) to handle higher flow rates and temperatures.
Mobile Phase Selection:
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.0) to prevent Boc cleavage.
Mobile Phase B: Acetonitrile.
Temperature Titration (The Validation Step):
Run the standard gradient (e.g., 5% to 95% B over 10 mins) at 25 °C . Observe the split peak.
Increase the column temperature to 40 °C and re-inject. The valley between the peaks should become shallower.
Increase the column temperature to 60 °C and re-inject.
Data Interpretation: If the peaks coalesce into a single, symmetrical peak at 60 °C, the splitting is definitively caused by rotamers[2]. If two peaks remain distinct, you have a true co-eluting impurity (likely a diastereomer or regioisomer), and you must adjust the gradient slope or stationary phase chemistry.
Protocol B: Chiral SFC Separation of C5 Enantiomers
A systematic screening workflow for resolving stereoisomers of 1,4-oxazepane derivatives.
Step-by-step chromatographic workflow for 1,4-oxazepane chiral separation.
Sample Preparation: Dissolve the racemic O4-tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate in pure Methanol (1 mg/mL). Avoid using sample solvents stronger than the mobile phase co-solvent to prevent peak distortion.
CSP Screening: Utilize an automated column switching valve to screen four primary immobilized CSPs: Chiralpak IA, IB, IC, and ID.
Isocratic SFC Conditions:
Flow rate: 3.0 mL/min.
Co-solvent: 15% Methanol in supercritical CO2.
Backpressure Regulator (BPR): 120 bar.
Temperature: 35 °C.
Optimization (Causality): If partial separation is observed (Rs < 1.5), the primary interaction is occurring, but steric hindrance is preventing optimal chiral recognition. Switch the co-solvent from Methanol to Ethanol. Ethanol is bulkier and alters the hydrogen-bonding network within the CSP cavities, often dramatically improving the separation factor (α) for oxazepane ring systems.
Detection: Since the molecule lacks a strong chromophore, utilize UV detection at 210 nm, or preferably, couple the SFC to a single quadrupole Mass Spectrometer (SFC-MS) monitoring the[M+H-tBu]+ or [M+Na]+ adducts for specific tracking of the target mass.
References
ACS Publications. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." ACS Omega. Available at: [Link]
Royal Society of Chemistry. "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances. Available at:[Link]
PubMed Central (PMC). "Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide." National Institutes of Health. Available at:[Link]
Resolving poor solubility issues with 1,4-oxazepane building blocks
Welcome to the Advanced Troubleshooting Portal for Heterocyclic Building Blocks. As drug discovery programs increasingly rely on sp³-rich, conformationally flexible scaffolds to improve target selectivity, the 1,4-oxazep...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Portal for Heterocyclic Building Blocks. As drug discovery programs increasingly rely on sp³-rich, conformationally flexible scaffolds to improve target selectivity, the 1,4-oxazepane ring has emerged as a powerful structural motif. However, integrating this seven-membered heterocycle often introduces unique physicochemical bottlenecks.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the fundamental causality behind 1,4-oxazepane solubility issues and provide self-validating protocols to keep your synthetic and biological workflows moving forward.
Diagnostic Knowledge Base (FAQ)
Q: Why does my 1,4-oxazepane derivative precipitate abruptly when diluting a DMSO stock into an aqueous assay buffer?A:Causality: The seven-membered 1,4-oxazepane ring possesses a larger carbon framework than its six-membered morpholine counterpart, which inherently increases the lipophilicity (LogP) of the core scaffold. When decorated with flat, lipophilic aromatic substituents during hit-to-lead optimization, the thermodynamic aqueous solubility drops significantly. Upon introduction to an aqueous buffer (pH 7.4), the hydration energy of the water molecules cannot overcome the compound's high lipophilicity, leading to rapid precipitation.
Solution: Exploit the intrinsic basicity of the oxazepane ring. The secondary amine at the 4-position has a predicted pKa of approximately 10.01[1]. By pre-forming a stable salt (e.g., hydrochloride or mesylate) prior to assaying, you maximize the ionic character of the molecule, drastically lowering the energy barrier for aqueous solvation.
Q: I am facing intractable insolubility of a Boc-protected 1,4-oxazepane intermediate during a Suzuki cross-coupling. What are my options?A:Causality: Poor solubility in organic synthesis often stems from a "crystal packing problem"[2]. Highly symmetric or flat protected intermediates form rigid crystal lattices that require high thermal energy to disrupt. The bulky tert-butyloxycarbonyl (Boc) group can exacerbate this by promoting highly ordered intermolecular hydrophobic interactions, rendering the compound insoluble in standard ethereal solvents (e.g., THF, dioxane).
Solution: Shift the thermodynamic equilibrium by modifying the solvent dielectric constant or disrupting the lattice. Switch to polar aprotic solvents (e.g., DMF, NMP) which better solvate the polar regions of the heterocycle. Alternatively, perform a protecting group swap (e.g., Boc to Cbz or benzyl) to introduce conformational irregularity, thereby lowering the melting point and improving organic solubility.
Q: My 1,4-oxazepane lead compound exhibits poor metabolic stability and high clearance in rat liver microsomes (RLM). Is this related to its solubility profile?A:Causality: Yes. Seven-membered rings are generally more lipophilic than smaller ring counterparts, and this elevated lipophilicity drives non-specific binding to metabolic enzymes like Cytochrome P450s, accelerating oxidative clearance[3].
Solution: Mitigate lipophilicity through strategic structural modification. Introduce polar vectors (e.g., hydroxyl groups or fluorine atoms) directly onto the oxazepane ring to lower the cLogD. If the expanded ring size is not strictly required for target engagement, consider contracting the ring back to a morpholine to rapidly reduce lipophilicity, improve aqueous solubility, and enhance metabolic stability[3].
Comparative Physicochemical Data
To effectively troubleshoot, you must understand how the 1,4-oxazepane scaffold behaves relative to standard baselines. The table below summarizes the critical physicochemical differences between morpholine and 1,4-oxazepane that dictate solubility behavior.
Property
Morpholine (6-membered)
1,4-Oxazepane (7-membered)
Causality / Impact on Drug Design
Molecular Formula
C₄H₉NO
C₅H₁₁NO
The addition of a methylene unit increases molecular volume and flexibility.
Predicted pKa
~8.3
10.01 ± 0.20
Higher basicity in oxazepane ensures stronger protonation at physiological pH, which can be exploited for salt formation[1].
Lipophilicity (LogP)
Baseline
Potentially Higher
The larger carbon framework inherently increases lipophilicity, driving partition into lipid phases.
Aqueous Solubility
Generally Good
Variable / Lower
Increased lipophilicity can reduce hydration favorability, requiring formulation adjustments.
Conformational State
Rigid (Chair)
Flexible (Multiple states)
Oxazepane offers broader exploration of 3D chemical space but may incur entropic penalties upon target binding.
Validated Experimental Protocols
Protocol A: Salt Screening and Formation (Hydrochloride Salt)
Objective: Convert a poorly soluble free-base 1,4-oxazepane derivative into a highly water-soluble HCl salt.
Causality: Protonating the N4 amine generates a permanent ionic species, maximizing ion-dipole interactions with water molecules and overcoming the lipophilic penalty of the 7-membered ring.
Dissolution: Dissolve 1.0 mmol of the 1,4-oxazepane free base in 5 mL of an anhydrous, low-polarity solvent (e.g., diethyl ether or dichloromethane) to ensure the starting material is fully solvated.
Acid Addition: Slowly add 1.1 equivalents of anhydrous HCl in 1,4-dioxane (4M) dropwise at 0 °C under an inert atmosphere. Causality: Slow addition prevents localized heat generation and degradation, while anhydrous conditions prevent premature dissolution of the forming salt.
Precipitation & Aging: Stir the mixture for 1 hour at room temperature. A white precipitate will form as the ionic salt becomes insoluble in the non-polar organic solvent.
Isolation: Filter the precipitate under vacuum and wash with cold diethyl ether (2 x 2 mL) to remove unreacted free base and lipophilic impurities.
Self-Validation Checkpoint: Dissolve 1 mg of the isolated powder in 1 mL of deionized water. A completely clear, colorless solution confirms successful salt formation and resolved aqueous solubility. Verify the mass via LC-MS (ESI+) to ensure the core heterocycle remains intact.
Objective: Quantify the maximum aqueous solubility boundary of the 1,4-oxazepane compound to prevent biological assay failure.
Causality: Biological assays require compounds to be fully dissolved. Identifying the exact concentration where precipitation begins (turbidity) prevents false negatives in screening caused by compound crashing[2].
Stock Preparation: Prepare a 10 mM stock solution of the 1,4-oxazepane derivative in 100% DMSO.
Serial Dilution: Create a concentration gradient (e.g., 10, 50, 100, 250, 500 µM) by spiking the DMSO stock into pH 7.4 PBS buffer in a 96-well clear-bottom plate. Maintain a final DMSO concentration of ≤2% to prevent solvent-induced solubilization artifacts.
Incubation: Incubate the plate at 37 °C for 2 hours on a plate shaker. Causality: This allows the system to reach thermodynamic equilibrium, accurately simulating physiological assay conditions.
Absorbance Reading: Measure the absorbance at 620 nm using a microplate reader.
Self-Validation Checkpoint: Plot Absorbance vs. Concentration. The solubility limit is identified as the exact concentration where absorbance sharply increases (indicating light scattering from precipitated particles). If the limit is <50 µg/mL, revert to Protocol A to generate a salt form.
Troubleshooting Workflow Visualization
Follow this logical decision matrix to rapidly identify and resolve 1,4-oxazepane solubility bottlenecks in your pipeline.
Decision matrix for troubleshooting 1,4-oxazepane solubility in drug discovery workflows.
References
Physicochemical properties and the discovery of orally active drugs: technical and people issues
Source: Beilstein-Institut
URL:[Link]
Mitigating Heterocycle Metabolism in Drug Discovery
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
A Guide to the 1H and 13C NMR Spectral Validation of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis and va...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis and validation protocol for the 1H and 13C NMR spectra of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will establish a robust validation framework based on predicted spectral data, comparison with structurally analogous compounds, and adherence to internationally recognized validation standards.
The Molecule of Interest: O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate
Chemical Formula: C12H21NO5
Molecular Weight: 259.30 g/mol
CAS Number: 2383385-45-1
The structure of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate incorporates a seven-membered 1,4-oxazepane ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester. These features will give rise to a unique NMR fingerprint, which we will predict and then outline a process to validate.
Predicted 1H and 13C NMR Spectra
The following are predicted 1H and 13C NMR spectra for O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate. These predictions are based on established chemical shift principles and data from structurally similar compounds.
Predicted 1H NMR Spectrum (400 MHz, CDCl3)
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
Rationale
~4.8 - 4.6
m
1H
H-5
The proton at the stereocenter adjacent to the ester and nitrogen is expected to be the most downfield of the ring protons due to the influence of two electron-withdrawing groups.
~3.8 - 3.6
m
4H
H-3, H-7
The methylene protons adjacent to the ring oxygen and nitrogen are expected to be in this region.
~3.7
s
3H
-OCH3
The methyl ester protons will appear as a sharp singlet.
~2.0 - 1.8
m
2H
H-6
The methylene protons at position 6 are expected to be the most upfield of the ring protons.
1.48
s
9H
-C(CH3)3
The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
Predicted 13C NMR Spectrum (100 MHz, CDCl3)
Chemical Shift (ppm)
Assignment
Rationale
~170
C=O (ester)
The carbonyl carbon of the methyl ester is expected in this region.
~155
C=O (Boc)
The carbonyl carbon of the Boc group is typically found around this chemical shift.
~80
-C(CH3)3
The quaternary carbon of the tert-butyl group.
~70 - 65
C-3, C-7
The carbons adjacent to the ring oxygen are expected in this range.
~55
C-5
The carbon at the stereocenter.
~52
-OCH3
The methyl carbon of the ester.
~45
C-2
The carbon adjacent to the nitrogen.
~30
C-6
The upfield methylene carbon of the ring.
~28
-C(CH3)3
The methyl carbons of the tert-butyl group.
Comparative Analysis with Structurally Similar Compounds
To substantiate our predicted spectra, we can compare them with the experimental NMR data of related compounds.
N-Boc-1,4-oxazepane derivatives: The chemical shifts of the 1,4-oxazepane ring protons and carbons in our predicted spectra are in good agreement with published data for similar N-Boc protected 1,4-oxazepanes. For instance, the methylene protons adjacent to the ring oxygen and nitrogen typically appear in the 3.5-4.0 ppm region in the 1H NMR spectrum.
Methyl Carbamates: The chemical shift of the methyl ester protons is consistently observed around 3.7 ppm in various methyl carbamate compounds, supporting our prediction.
Tert-butyl Carbamates: The characteristic singlet of the tert-butyl group at ~1.48 ppm in the 1H NMR and the quaternary and methyl carbon signals around 80 ppm and 28 ppm, respectively, in the 13C NMR are hallmarks of the Boc protecting group.
Experimental Protocol for NMR Spectrum Acquisition and Validation
The following is a detailed, step-by-step methodology for acquiring and validating the 1H and 13C NMR spectra of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate. This protocol is designed to ensure data integrity and compliance with regulatory expectations.
Sample Preparation
Solvent Selection: Chloroform-d (CDCl3) is a suitable solvent for this compound. Ensure the solvent is of high purity to minimize impurity peaks.
Sample Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl3 in a clean, dry NMR tube.
Internal Standard: Tetramethylsilane (TMS) is the recommended internal standard for referencing the chemical shifts to 0.00 ppm. A small amount can be added directly to the solvent.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer:
Parameter
1H NMR
13C NMR
Pulse Program
zg30
zgpg30
Number of Scans
16
1024
Relaxation Delay
1.0 s
2.0 s
Acquisition Time
4.09 s
1.36 s
Spectral Width
8223.7 Hz
24038.5 Hz
Temperature
298 K
298 K
Data Processing and Analysis
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for 1H and 1.0 Hz for 13C before Fourier transformation.
Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
Referencing: Calibrate the 1H spectrum by setting the TMS signal to 0.00 ppm. For the 13C spectrum, reference the central peak of the CDCl3 triplet to 77.16 ppm.
Peak Picking and Integration: Identify all significant peaks and accurately integrate the signals in the 1H spectrum.
Validation of the NMR Spectra
The validation of the acquired NMR spectra should be performed in accordance with the principles outlined in the FDA's Q2(R2) guidance on the validation of analytical procedures.[1][2]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Procedure: The 1H and 13C NMR spectra should be compared with the predicted spectra and the data from structurally similar compounds. The presence of all expected signals with the correct chemical shifts, multiplicities, and integrations will confirm the identity of the compound.
Acceptance Criteria: The observed chemical shifts should be within ±0.02 ppm for 1H and ±0.2 ppm for 13C of the predicted or reference values. The observed coupling constants should be within ±0.5 Hz of the expected values. The integration of the 1H signals should be within 10% of the theoretical values.
Linearity and Range
While not a primary validation parameter for qualitative NMR, if quantitative NMR (qNMR) is performed, linearity and range must be assessed.
Procedure: Prepare a series of solutions of the analyte at different concentrations and acquire the 1H NMR spectra. Plot the integrated area of a characteristic signal against the concentration.
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
Accuracy
Procedure: For qNMR, accuracy can be determined by comparing the results to those obtained from a different analytical technique, such as mass spectrometry or elemental analysis.
Acceptance Criteria: The agreement between the two methods should be within a predefined limit, typically ±2%.
Precision
Repeatability: Analyze multiple preparations of the same sample on the same day and by the same analyst.
Intermediate Precision: The analysis should be repeated on a different day, with a different analyst, and on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) of the results should be ≤ 2%.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logic of the validation process.
Caption: High-level experimental workflow for NMR analysis.
Caption: Logical flow for the validation of NMR spectral data.
Conclusion
This guide provides a comprehensive framework for the validation of the 1H and 13C NMR spectra of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate. By combining predictive analysis with a rigorous experimental and validation protocol, researchers can ensure the structural integrity of this and other novel compounds. Adherence to these principles of scientific integrity is paramount in the fields of chemical research and drug development.
References
U.S. Department of Health and Human Services, Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
U.S. Department of Health and Human Services, Food and Drug Administration. (2017). Method Validation Guidelines. [Link]
Personal protective equipment for handling O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate
Introduction & Chemical Profiling O4-tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate (CAS: 2383385-45-1) is a specialized, conformationally restricted organic building block widely utilized in drug discovery and pep...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Profiling
O4-tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate (CAS: 2383385-45-1) is a specialized, conformationally restricted organic building block widely utilized in drug discovery and peptidomimetic synthesis[1]. Structurally, it features a 1,4-oxazepane core protected by a tert-butoxycarbonyl (Boc) group at the nitrogen atom and a methyl ester functionality.
While this compound is a highly valuable scaffold, its functional groups dictate a specific reactivity profile. Mishandling can lead to premature degradation of the protective groups or exposure to irritating aerosols. This guide provides authoritative, field-proven protocols for the safe handling, transfer, and disposal of this compound, ensuring both personnel safety and chemical integrity.
Hazard Assessment & Mechanistic Causality
To establish a self-validating safety system, laboratory personnel must understand the causality behind the required safety measures. We do not merely wear Personal Protective Equipment (PPE) for compliance; we wear it to mitigate specific, predictable chemical interactions[2].
Irritation Potential: Like many aliphatic heterocycles, 1,4-oxazepane derivatives are classified as potential skin and eye irritants (Skin Irrit. 2, Eye Irrit. 2) and respiratory tract irritants (STOT SE 3)[2]. The lipophilic nature of the Boc group allows the molecule to readily partition into the lipid bilayers of the skin, potentially causing localized dermatitis upon prolonged contact.
Acid-Lability & Off-Gassing: The Boc protecting group is inherently sensitive to acidic conditions. Exposure to strong acids (e.g., trifluoroacetic acid, HCl) causes rapid deprotection, generating tert-butyl cations that subsequently fragment into isobutylene gas and carbon dioxide. If this occurs outside a controlled environment, the rapid off-gassing poses an inhalation hazard and a risk of container over-pressurization[].
Hygroscopicity & Hydrolysis: The methyl ester moiety is susceptible to slow hydrolysis if exposed to ambient atmospheric moisture over extended periods. Therefore, strict environmental controls during handling are required to prevent degradation into the corresponding carboxylic acid.
Personal Protective Equipment (PPE) Matrix
The following table summarizes the quantitative and qualitative PPE requirements for handling O4-tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate.
Protection Category
Recommended Equipment
Mechanistic Justification
Eye/Face
ANSI Z87.1 / EN 166 compliant safety goggles
Prevents ocular exposure to airborne dust or accidental splashes during dissolution.
Hand
Nitrile gloves (Min. thickness: 0.11 mm)
Nitrile provides a sufficient barrier against solid organic building blocks. Inspect prior to use[2].
Body
Flame-resistant, 100% cotton lab coat
Protects against incidental contact and minimizes static electricity generation.
Respiratory
Fume hood (Face velocity: 80-100 fpm)
Prevents inhalation of particulates and safely vents potential isobutylene gas during downstream acidic reactions.
Operational Workflow: Handling & Transfer Protocol
This step-by-step methodology ensures the chemical remains stable while protecting the researcher from exposure.
Step 1: Environmental Preparation
Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm).
Clear the workspace of any strong acids (e.g., TFA, HCl) to prevent accidental premature Boc-deprotection.
Step 2: Static Mitigation
Causality: Fine organic powders often carry an electrostatic charge, causing them to repel from metal spatulas and aerosolize, increasing inhalation risk and reducing yield.
Action: Use an anti-static weighing boat and a PTFE-coated spatula. If the ambient humidity is below 30%, utilize an anti-static ionizer gun over the weighing area.
Step 3: Weighing and Transfer
Carefully uncap the primary container inside the fume hood.
Transfer the required mass to the anti-static boat.
Immediately transfer the solid to the reaction vessel. If dissolving, add the solvent (e.g., dichloromethane or DMF) slowly down the side of the vessel to minimize dust generation.
Step 4: Sealing and Storage
Causality: Atmospheric moisture can hydrolyze the ester, and oxygen can cause slow degradation.
Action: Purge the headspace of the primary container with an inert gas (Argon or Nitrogen) for 3–5 seconds.
Seal tightly with Parafilm and store at 2–8°C, protected from light[1].
Figure 1: Operational workflow for safe handling of oxazepane derivatives.
Spill Management & Disposal Plan
In the event of an accidental spill, immediate and methodical action is required to prevent environmental contamination and exposure.
Step 1: Assessment and Evacuation
Identify the scale of the spill. For spills >50g, evacuate the immediate area and contact Environmental Health and Safety (EHS). For smaller spills, proceed to Step 2.
Step 2: Containment
Causality: Sweeping dry powders directly can cause massive aerosolization.
Action: Gently cover the spilled solid with an inert, damp absorbent material (such as wet sand or vermiculite) to suppress dust formation[2]. Do not use combustible materials like paper towels if the compound is in the presence of oxidizing agents.
Step 3: Collection
Use a non-sparking plastic scoop to collect the absorbent-chemical mixture.
Place the mixture into a compatible, sealable hazardous waste container (e.g., a high-density polyethylene bucket).
Step 4: Decontamination and Disposal
Wash the spill surface with a mild soap and water solution, followed by a wipe-down with isopropanol to remove any residual lipophilic organic material.
Label the waste container clearly as "Hazardous Organic Waste - Contains Oxazepane Derivative" and dispose of it according to local, state, and federal environmental regulations. Do not flush down the sink.
Figure 2: Decision matrix and procedural logic for chemical spill management.
References
ACS GCI Pharmaceutical Roundtable. "BOC Deprotection Reagent Guides." American Chemical Society.[Link]